REACTION_CXSMILES
|
[Br:1][C:2]1C=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5]C2OC.[CH2:13]1[CH2:17][O:16][CH2:15][CH2:14]1.[Li]CCCC.CN(C=O)C.[BH4-].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.BrN1C(=O)CCC1=O>O>[Br:1][CH2:2][C:3]1[CH:4]=[CH:5][CH:14]=[C:13]2[C:7]=1[CH2:8][CH2:9][CH:17]2[O:16][CH3:15] |f:4.5|
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2CCC(C2=CC=C1)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
57.9 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
48.2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
70.5 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
title material
|
Quantity
|
74.7 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
by vigorous stirring at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This solution was stirred at this temperature for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to −100° C.
|
Type
|
TEMPERATURE
|
Details
|
to maintain temperature of the reaction mixture below −70° C
|
Type
|
STIRRING
|
Details
|
Further on, this mixture was stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue dried in vacuum
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in a mixture of 600 ml of THF and 300 ml of methanol
|
Type
|
STIRRING
|
Details
|
by vigorous stirring at 0° C
|
Type
|
STIRRING
|
Details
|
This mixture was stirred for 12 hours at room temperature
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
The formed alcohol was extracted from a mixture of the residue with 800 ml of water by 2×400 ml of dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 1 liter of THF
|
Type
|
STIRRING
|
Details
|
This mixture was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The product was isolated by flash chromatography on silica gel 60 (40-63 μm, eluent
|
Name
|
|
Type
|
|
Smiles
|
BrCC1=C2CCC(C2=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |